Dibenzocycloocta-1,5-diene Dibenzocycloocta-1,5-diene
Brand Name: Vulcanchem
CAS No.: 1460-59-9
VCID: VC20956074
InChI: InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2
SMILES: C1CC2=CC=CC=C2CCC3=CC=CC=C31
Molecular Formula: C16H16
Molecular Weight: 208.3 g/mol

Dibenzocycloocta-1,5-diene

CAS No.: 1460-59-9

Cat. No.: VC20956074

Molecular Formula: C16H16

Molecular Weight: 208.3 g/mol

Purity: 95%

* For research use only. Not for human or veterinary use.

Dibenzocycloocta-1,5-diene - 1460-59-9

Specification

CAS No. 1460-59-9
Molecular Formula C16H16
Molecular Weight 208.3 g/mol
IUPAC Name tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene
Standard InChI InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2
Standard InChI Key PCQPMHABIFETBJ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2CCC3=CC=CC=C31
Canonical SMILES C1CC2=CC=CC=C2CCC3=CC=CC=C31
Boiling Point 308.8ºC at 760mmHg
Melting Point 108-109.5 ºC

Introduction

Chemical Structure and Fundamental Properties

Dibenzocycloocta-1,5-diene exhibits a distinctive chemical structure consisting of a flexible central eight-membered cycloalkane with rigid phenyl rings fused onto each end . The chemical formula is C16H16, containing a total of 32 atoms - specifically 16 carbon atoms and 16 hydrogen atoms . The molecular architecture features a particular arrangement that allows for significant conformational mobility while maintaining structural integrity.
The molecular weight of Dibenzocycloocta-1,5-diene is 208.29824 g/mol, which positions it in the range of medium-sized organic molecules . Its structural framework incorporates 34 chemical bonds, including 18 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds . The molecule contains two six-membered rings (the benzene moieties), one eight-membered ring (the central cycloalkane), and two twelve-membered rings within its complete structural arrangement .
Table 1: Chemical and Physical Properties of Dibenzocycloocta-1,5-diene

PropertyValue
Chemical FormulaC16H16
Molecular Weight208.29824 g/mol
Total Atoms32 (16 C, 16 H)
Total Bonds34
Non-H Bonds18
Multiple Bonds12
Aromatic Bonds12
Six-membered Rings2
Eight-membered Ring1
Twelve-membered Rings2
SMILES NotationC2Cc1ccccc1CCc3ccccc23
The compound's standard International Chemical Identifier (InChI) is InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2, which provides a standardized representation of its molecular structure . This identifier serves as a crucial reference for database searches and structural comparisons in chemical informatics.

Conformational States and Dynamics

Factors Influencing Conformational Stability

Experimental data supported by theoretical calculations demonstrate that the stability of these conformational states can be controlled through strategic molecular design . Specifically, intramolecular hydrogen bonding can effectively stabilize the Boat conformation, while electron repulsive interactions from opposing ester substituents tend to favor the Chair conformation .
When Dibenzocycloocta-1,5-diene is substituted with 1,10-diamide groups, intramolecular hydrogen bonding significantly stabilizes the Boat conformation . This substitution pattern dramatically increases the temperature at which Boat and Chair conformations readily interchange, raising it from -60°C in the unsubstituted form to approximately 60°C in the 1,10-diamide substituted variant .
Table 2: Conformational Dynamics of Dibenzocycloocta-1,5-diene Variants

VariantActivation Energy (kJ/mol)Temperature of Boat-Chair InterchangePredominant Conformation at 23°C
Unsubstituted DBCOD42-60°C-
1,10-di-Et-amide DBCOD-~50°C86% Boat, 14% Chair
1,10-di-Ph-amide DBCOD68~60°C72% Boat, 28% Chair
The 1,10-diamide substitution not only affects the temperature of conformational interchange but also significantly increases the energy barrier for the transformation. Specifically, the activation energy rises from 42 kJ/mol in unsubstituted Dibenzocycloocta-1,5-diene to 68 kJ/mol in the diamide-substituted variant . Remarkably, this energy value falls within the range typically observed for highly efficient enzyme-catalyzed biological reactions, suggesting potential biomimetic applications .

Synthetic Approaches

Double Ortho Friedel-Crafts Alkylation

One significant method for synthesizing Dibenzocycloocta-1,5-diene compounds involves a direct preparation from phenylacetaldehyde utilizing a double ortho Friedel-Crafts alkylation process . This synthetic approach represents an important advancement in accessing these molecules efficiently.
The synthetic route described in the literature involves several key steps: first, the treatment of phenylacetaldehyde with trimethylsilyl iodide, followed by subsequent reactions to form the cyclic structure . The process can be further elaborated to include modifications such as the preparation of 1,2:5,6-Dibenzocycloocta-1,5-dien-3-ol, which involves ammonia distillation from sodium into a reaction vessel under specific conditions with the addition of acetic acid in anhydrous diethyl ether .

Critical Reaction Considerations

Experimental procedures for synthesizing Dibenzocycloocta-1,5-diene derivatives highlight several crucial factors that influence reaction success. For instance, in certain reduction reactions, the use of acetic acid as a proton donor is essential, as other simple proton donors like ethanol or water can lead to complex mixtures where partial reduction of aromatic rings occurs . Additionally, attempts at catalytic hydrogenation using Pd/C catalysts have been reported to be ineffective for certain benzylic ether functions in these molecular systems .
These synthetic considerations illustrate the nuanced chemistry involved in preparing Dibenzocycloocta-1,5-diene compounds with specific structural features and functional group arrangements.

Amide-Substituted Derivatives and Conformational Analysis

1,10-diamide Substituted Variants

Variable temperature (VT) 1H-NMR spectroscopy has provided valuable insights into the conformational behavior of 1,10-diamide substituted Dibenzocycloocta-1,5-diene derivatives . For 1,10-di-Et-amide substituted compounds, NMR analysis reveals characteristic chemical shifts that allow differentiation between Boat and Chair conformations. Specifically, the Chair conformation shows more downfield shifted signals for both methyl and aromatic protons compared to the Boat conformation .
In the 1,10-di-Et-amide derivative, aromatic protons appear at δ = 6.95 ppm for the Chair conformation and δ = 6.77 ppm for the Boat conformation. Similarly, methyl protons show signals at δ = 2.15 ppm for Chair and δ = 2.06, 1.94 ppm for Boat . Integration of these NMR signals indicates that at 23°C, the relative populations are approximately 14% Chair and 86% Boat, demonstrating a strong preference for the Boat conformation under these conditions .

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